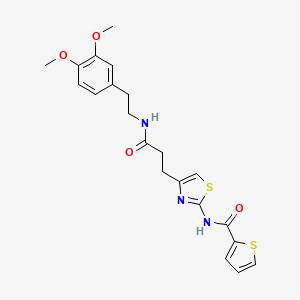

![molecular formula C7H14O3 B2632691 (2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 1704963-78-9](/img/structure/B2632691.png)

(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

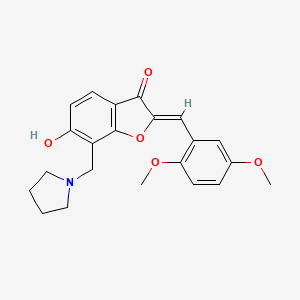

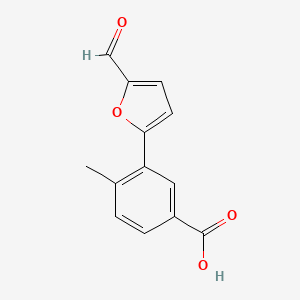

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as mass spectrometry. This technique manipulates the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .Chemical Reactions Analysis

The analysis of chemical reactions often involves understanding the mechanisms of various types of reactions. For example, acid-base reactions in aqueous solutions are some of the most important processes in chemical and biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .Aplicaciones Científicas De Investigación

Chemo-Enzymatic Synthesis and Stereochemical Characterization

Research by Baba et al. (2018) explored the chemo-enzymatic synthesis and structural characterization of diastereomers derived from racemic 2-arylpropanoic acids, closely related to the compound . This study provides insight into the stereochemical aspects and intrinsic degradation kinetics of these compounds, which are crucial for understanding their behavior in biological systems and their potential applications in drug development (Baba, Yamada, Satoh, Watanabe, & Yoshioka, 2018).

Stereocontrolled Synthesis of Central Intermediates in Metabolic Cycles

Darley et al. (2003) achieved stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in the methylcitrate cycle, starting from (R)-lactic acid. This research highlights the importance of such compounds in understanding and exploiting metabolic pathways in bacteria and fungi, which could lead to new therapeutic strategies or industrial applications (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).

Anti-Microbial and Molecular Docking Studies

Nirmalan, Antony, and Ramalakshmi (2016) utilized a simple protocol for synthesizing derivatives of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid to evaluate their biological activities and molecular docking efficiency against various pathogens. This study demonstrates the potential of these compounds in the development of new antimicrobial agents (Nirmalan, Antony, & Ramalakshmi, 2016).

Structural and Vibrational Studies

Thirunarayanan et al. (2017) focused on the structure and vibrational properties of a hydrogen-bonded molecular complex derived from a closely related compound, emphasizing the significance of such studies in understanding the physicochemical properties that influence the biological activity and interactions of these molecules (Thirunarayanan, Arjunan, Marchewka, & Mohan, 2017).

Biotransformation to Biofuels

Nguyen et al. (2019) explored the biotransformation of propane to 2-propanol using methanotrophic bacteria as biocatalysts. This study illustrates the application of microbial systems to convert simple hydrocarbons into valuable chemicals, demonstrating an innovative approach to producing biofuels and other industrially relevant compounds (Nguyen, Hwang, Na, & Lee, 2019).

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCMVSMCAHTTFZ-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2632610.png)

![N-(2,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2632615.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2632616.png)

![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2632618.png)

![5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2632620.png)

![2-[[1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2632622.png)

![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)

![2-({6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2632628.png)